molecular formula C14H9ClN2O5 B6409075 3-(3-Carbamoyl-4-chlorophenyl)-5-nitrobenzoic acid CAS No. 1262005-13-9

3-(3-Carbamoyl-4-chlorophenyl)-5-nitrobenzoic acid

Cat. No.: B6409075
CAS No.: 1262005-13-9
M. Wt: 320.68 g/mol
InChI Key: ISBLADCQLXOYFO-UHFFFAOYSA-N
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Description

3-(3-Carbamoyl-4-chlorophenyl)-5-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with carbamoyl, chlorophenyl, and nitro groups

Properties

IUPAC Name

3-(3-carbamoyl-4-chlorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-12-2-1-7(6-11(12)13(16)18)8-3-9(14(19)20)5-10(4-8)17(21)22/h1-6H,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBLADCQLXOYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691605
Record name 3'-Carbamoyl-4'-chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-13-9
Record name 3'-Carbamoyl-4'-chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carbamoyl-4-chlorophenyl)-5-nitrobenzoic acid can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The carbamoyl group can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, and hydrochloric acid.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide, and other strong bases.

    Hydrolysis Conditions: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products

    Reduction: 3-(3-Aminophenyl)-5-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-(3-Aminophenyl)-5-nitrobenzoic acid and ammonia.

Scientific Research Applications

3-(3-Carbamoyl-4-chlorophenyl)-5-nitrobenzoic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Carbamoyl-4-chlorophenyl)boronic acid
  • 3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid

Uniqueness

3-(3-Carbamoyl-4-chlorophenyl)-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a carbamoyl group on the benzoic acid core. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to similar compounds.

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